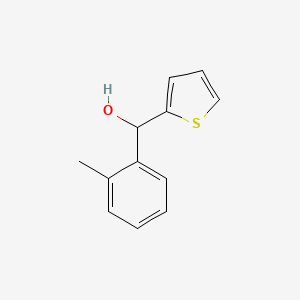
(2-Methylphenyl)(thiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Methylphenyl)(thiophen-2-yl)methanol is a chemical compound that is widely used in scientific research. It is also known as 2-(2-methylphenyl)thiophen-2-ylmethanol, and its chemical formula is C13H14OS. This compound has several applications in the field of chemistry, biology, and medicine.
Scientific Research Applications
Polymer Solar Cells Enhancement
- Application : The use of thieno[3,4-b]-thiophene derivatives, closely related to (2-Methylphenyl)(thiophen-2-yl)methanol, has been found to significantly enhance the efficiency of polymer solar cells. Methanol treatment of these cells leads to improvements in voltage, resistance, charge transport, extraction, and recombination. This results in enhanced open-circuit voltage, short-circuit current, and fill factor in the devices (Zhou et al., 2013).
Chemosensors for Metal Ion Detection
- Application : Thiophene-2-yl derivatives, similar in structure to (2-Methylphenyl)(thiophen-2-yl)methanol, have been developed as chemosensors for detecting metal ions like Pd2+ ions. These chemosensors exhibit high selectivity and sensitivity, making them useful in identifying toxic metal ions in various environments (Shally et al., 2020).
Biological Activities and Material Science Applications
- Application : Substituted thiophenes, including structures akin to (2-Methylphenyl)(thiophen-2-yl)methanol, show a wide spectrum of biological activities such as antibacterial, antifungal, antioxidant, and antiviral properties. They are also utilized in material science applications like thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).
Optoelectronic Properties in Bithiophene Derivatives
- Application : The synthesis of phenyl- and thien-2-yl-bithiophene derivatives, which share structural similarities with (2-Methylphenyl)(thiophen-2-yl)methanol, has shown promising optoelectronic properties. These properties are studied for their applications in UV-Vis absorption, fluorescence spectroscopy, and cyclic voltammetry (Swaroop et al., 2018).
Chemosensor for Silver Ion Detection
- Application : Thiophene-2-yl derivatives are effective in detecting Ag(+) ions with high selectivity and sensitivity, demonstrating their potential as chemosensors in various environmental and analytical applications (Tharmaraj et al., 2012).
Synthesis of Quinoidal Polythiophenes
- Application : The synthesis of quinoidal poly(di(thien-2-yl) methane) from thiophene derivatives, related to (2-Methylphenyl)(thiophen-2-yl)methanol, indicates potential applications in polymer science and materials engineering (Hoffmann et al., 2000).
Anticancer Activity of Thiophene-Quinoline Derivatives
- Application : New isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives, structurally related to (2-Methylphenyl)(thiophen-2-yl)methanol, have been synthesized and evaluated for their anticancer activities, showing potential in cancer treatment research (Othman et al., 2019).
Synthesis of Thiophene-Imidazole Derivatives
- Application : Synthesized 2-(thiophen-2-yl)-1H-imidazol-1-ols, structurally akin to (2-Methylphenyl)(thiophen-2-yl)methanol, exhibit potential applications in the development of pharmaceutical and chemical compounds (Os'kina & Tikhonov, 2017).
Antibacterial Activity Studies
- Application : Novel compounds with a thiophene-2-yl structure, similar to (2-Methylphenyl)(thiophen-2-yl)methanol, are studied for their antibacterial activity, highlighting their potential in developing new antimicrobial agents (Shahana & Yardily, 2020).
properties
IUPAC Name |
(2-methylphenyl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-9-5-2-3-6-10(9)12(13)11-7-4-8-14-11/h2-8,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIYLTLIQLAHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylphenyl)(thiophen-2-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

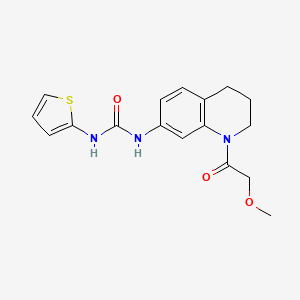
![2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2429444.png)
![2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate](/img/structure/B2429445.png)
![2-Chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide](/img/structure/B2429447.png)
![(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2429448.png)
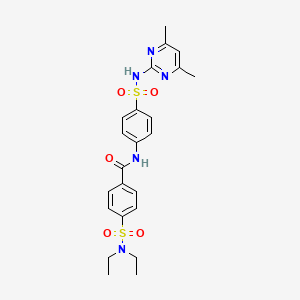
![2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2429452.png)
![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2429453.png)
![4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-thiazol-2-yl-butyramide](/img/structure/B2429455.png)
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino methanesulfonate](/img/structure/B2429457.png)
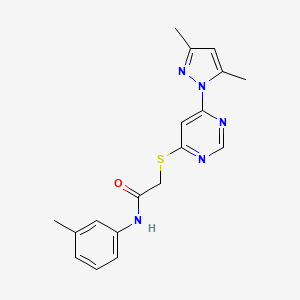
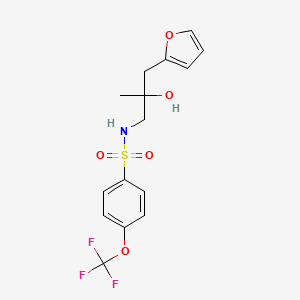
![4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2429460.png)
![4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2429463.png)